molecular formula C18H13N5O3S B2952539 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358481-18-1

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2952539
CAS No.: 1358481-18-1
M. Wt: 379.39
InChI Key: XYODWTVEGLMXCP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring three distinct structural motifs:

  • Triazoloquinoxaline core: A fused triazole-quinoxaline system ([1,2,4]triazolo[4,3-a]quinoxaline), which may confer π-π stacking interactions and biological activity.

Its synthesis likely involves multi-step heterocyclic coupling, as seen in analogous compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c24-16(20-11-5-6-14-15(7-11)26-10-25-14)8-27-18-17-22-19-9-23(17)13-4-2-1-3-12(13)21-18/h1-7,9H,8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYODWTVEGLMXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazoloquinoxaline intermediates, followed by their coupling through a sulfanylacetyl linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines triazoloquinoxaline and benzodioxole, whereas analogs like use thiadiazole-quinoxaline or employ thiazole-benzodioxole.
  • Sulfanyl linkers (target) are less common compared to carboxamide or chloroacetamide bridges in analogs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthetic routes, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazoloquinoxaline structure with a sulfanyl group. Its molecular formula is C19H18N4O3S, and it exhibits unique pharmacological properties due to its structural components.

PropertyValue
Molecular FormulaC19H18N4O3S
Molecular Weight366.43 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key Here]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety may enhance solubility and bioavailability, while the triazoloquinoxaline scaffold is known for its ability to inhibit specific enzymes or receptors involved in disease pathways. Research indicates that the sulfanyl group contributes to the compound's stability and reactivity.

Biological Activity

Recent studies have demonstrated the compound's potential in various biological assays:

  • Anticancer Activity : The compound has shown cytotoxic effects against melanoma cell lines (A375). At concentrations of 10 µM, it reduced cell viability significantly, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary investigations revealed that derivatives of the triazoloquinoxaline scaffold exhibit antibacterial activity against Staphylococcus aureus and other bacterial strains .
  • Enzyme Inhibition : The compound's mechanism includes inhibition of certain kinases and phosphatases implicated in cancer progression and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study focused on the synthesis and biological evaluation of triazoloquinoxaline derivatives found that modifications at the nitrogen position significantly enhanced cytotoxicity against A375 cells .
  • Study 2 : Research published in Frontiers in Chemistry highlighted the synthesis of novel triazoloquinoxaline compounds with promising antimicrobial properties against multiple strains of bacteria .

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